Dehydrolithocholic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

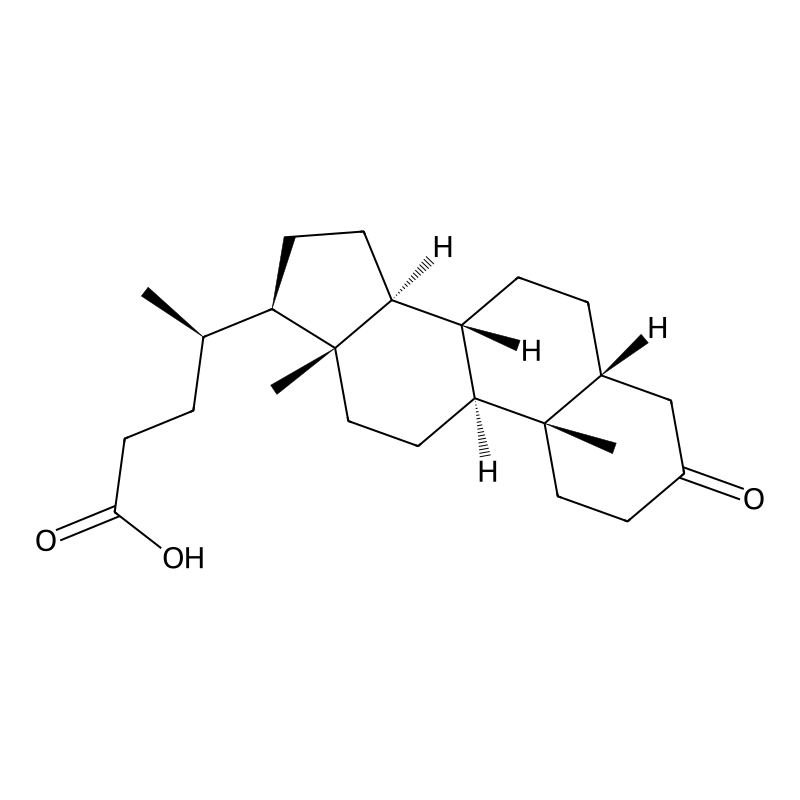

Dehydrolithocholic acid is a bile acid derivative with the chemical formula C24H38O3. It is primarily recognized as a major metabolite of lithocholic acid, which is one of the primary bile acids in humans. Dehydrolithocholic acid is formed through the action of cytochrome P450 enzymes, specifically CYP3A4, which catalyzes the oxidation of lithocholic acid. This compound plays a significant role in the metabolism of lipids and is involved in various physiological processes, including digestion and absorption of dietary fats.

Inhibition of TH17 Cell Differentiation

One of the most promising areas of DHLA research focuses on its ability to regulate the immune system. Studies have shown that DHLA can suppress the differentiation of T helper 17 (TH17) cells, a type of immune cell involved in inflammatory responses. DHLA achieves this effect by directly binding to the key transcription factor RORγt, which is essential for TH17 cell development []. This finding suggests that DHLA could be beneficial in treating autoimmune diseases characterized by excessive TH17 cell activity, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.

Potential Applications in Cancer Research

Emerging research also explores the potential application of DHLA in cancer therapy. Studies have observed that DHLA can induce apoptosis (programmed cell death) in various cancer cell lines []. Additionally, DHLA may exhibit anti-angiogenic properties, hindering the formation of new blood vessels that tumors require for growth and metastasis []. These findings warrant further investigation into the potential of DHLA as a novel therapeutic strategy for cancer management.

Dehydrolithocholic acid undergoes several chemical transformations in biological systems. Its formation from lithocholic acid involves the following reaction:

- Oxidation: Lithocholic acid is oxidized by cytochrome P450 enzymes to yield dehydrolithocholic acid.

- Conjugation: Dehydrolithocholic acid can also undergo conjugation with amino acids (such as glycine or taurine), enhancing its solubility and facilitating its excretion via bile.

- Deconjugation: In the gut, bacterial enzymes may deconjugate bile acids, including dehydrolithocholic acid, returning them to their free forms for reabsorption or excretion.

Dehydrolithocholic acid exhibits various biological activities, particularly in lipid metabolism and anti-inflammatory responses. Research indicates that it may have protective effects against liver diseases and could play a role in modulating gut microbiota composition. Additionally, it has been shown to influence inflammatory pathways, potentially reducing inflammation in conditions such as acute biliary pancreatitis .

The synthesis of dehydrolithocholic acid can be achieved through several methods:

- Natural Metabolism: The primary method involves the metabolic conversion of lithocholic acid via cytochrome P450 enzymes in the liver.

- Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions starting from cholesterol or other bile acids, employing oxidation and reduction reactions to achieve the desired structure.

- Microbial Fermentation: Certain bacterial strains can convert lithocholic acid into dehydrolithocholic acid through fermentation processes, highlighting its potential for biotechnological applications.

Dehydrolithocholic acid has several applications in research and medicine:

- Pharmaceutical Development: It is studied for its potential therapeutic effects in liver diseases and metabolic disorders.

- Nutraceuticals: Due to its role in lipid metabolism, it may be included in dietary supplements aimed at improving digestive health.

- Research Tool: It serves as a biochemical marker for studying bile acid metabolism and its implications in various diseases.

Studies have explored the interactions of dehydrolithocholic acid with various biological systems:

- Gut Microbiota: Research indicates that dehydrolithocholic acid can influence gut microbial composition, which may have implications for metabolic health .

- Inflammatory Pathways: It has been shown to modulate inflammatory responses by inhibiting specific pathways such as NLRP3 inflammasome activation .

- Drug Interactions: As a substrate for cytochrome P450 enzymes, it may interact with other drugs metabolized by these enzymes, affecting their pharmacokinetics.

Several compounds share structural similarities with dehydrolithocholic acid, each exhibiting unique properties:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Lithocholic Acid | C24H40O3 | Precursor to dehydrolithocholic acid; more hydrophobic. |

| Chenodeoxycholic Acid | C24H40O4 | A primary bile acid with different metabolic pathways. |

| Ursodeoxycholic Acid | C24H40O6 | Known for its therapeutic use in liver diseases; more hydrophilic than lithocholic acid. |

| Deoxycholic Acid | C24H40O4 | Derived from cholic acid; involved in emulsification of fats. |

Dehydrolithocholic acid stands out due to its specific metabolic pathway involving CYP3A4 and its unique biological activities related to inflammation and lipid metabolism. Its distinct properties make it a subject of interest for further research into its therapeutic potential and applications in health sciences.

Hepatic Metabolism via CYP3A4 Oxidation

Dehydrolithocholic acid is primarily formed through the oxidation of lithocholic acid (LCA) by cytochrome P450 3A4 (CYP3A4) in the liver. This transformation represents a crucial detoxification mechanism, as LCA is among the most toxic bile acids when accumulated in excessive amounts. CYP3A4, a major hepatic cytochrome P450 enzyme, catalyzes the oxidation of the 3α-hydroxyl group of LCA to form a 3-oxo group, resulting in dehydrolithocholic acid.

The CYP3A4-mediated oxidation creates a feed-forward metabolic pathway that is essential for bile acid homeostasis. When LCA levels increase, CYP3A4 is upregulated through nuclear receptor activation, particularly by the pregnane X receptor (PXR) and the vitamin D receptor (VDR). This adaptive response allows for increased detoxification capacity during cholestatic conditions.

The transformation pathway follows this sequence:

- Lithocholic acid (LCA) enters hepatocytes

- CYP3A4 catalyzes the oxidation at the 3α-position

- The resulting 3-oxo-5β-cholanoic acid (dehydrolithocholic acid) has altered physicochemical properties and biological activity

Interestingly, patients treated with carbamazepine, a known CYP3A4 inducer, show markedly elevated urinary excretion of bile acid metabolites, indicating enhanced CYP3A4-mediated bile acid metabolism.

Gut Microbiota-Mediated Bile Acid Conversion

The gut microbiota plays a crucial role in bile acid metabolism, including processes that ultimately lead to the formation of dehydrolithocholic acid. Unlike short-chain fatty acids and amino acid metabolites that derive from dietary components, bile acids originate from endogenous cholesterol synthesized in the liver.

Primary bile acids (chenodeoxycholic acid and cholic acid in humans) are synthesized in the liver and secreted into the intestine where they undergo bacterial transformation. Specific bacterial species possess enzymes that modify these primary bile acids through various reactions, including:

- Deconjugation by bile salt hydrolase (BSH) enzymes

- Oxidation/reduction reactions

- 7α-dehydroxylation to produce secondary bile acids

Several bacterial genera have been identified as key players in these transformations:

During the 7α-dehydroxylation process, enzymes encoded by the bile acid-inducible (bai) operon convert chenodeoxycholic acid (CDCA) to 3-oxo-Δ4-LCA, which is an intracellular intermediate that is subsequently converted to lithocholic acid. Further oxidation processes, particularly those mediated by 3α-hydroxysteroid dehydrogenase enzymes, can convert lithocholic acid to dehydrolithocholic acid in the intestinal environment.

Metabolic Derivatives and Epimeric Forms

Dehydrolithocholic acid serves as a precursor for several biologically active epimers and derivatives that exhibit distinct pharmacological properties. The reduction of the 3-oxo group can proceed stereochemically in different directions, yielding various epimeric forms:

- Isolithocholic acid (iLCA): Formed when the 3-oxo group of dehydrolithocholic acid is reduced to a 3β-hydroxyl group

- Isoallolithocholic acid (iaLCA): Contains both 3β-hydroxyl and 5α conformational changes

These epimeric transformations can be catalyzed by multiple bacterial genera, including Bacillus, Bacteroides, Bifidobacterium, Catenibacterium, Collinsella, Eggerthella, Lachnospira, Lactobacillus, Parabacteroides, Peptoniphilus, and Mediterraneibacter.

The minimum inhibitory concentration (MIC) values for these compounds against Clostridioides difficile R20291 demonstrate their relative potency:

| Bile Acid | MIC (mM) |

|---|---|

| Lithocholic acid (LCA) | 1.5 |

| 3-oxo-lithocholic acid (Dehydrolithocholic acid) | 0.1 |

| iso-lithocholic acid (iLCA) | 0.03 |

| iso-allo-lithocholic acid (iaLCA) | 0.02 |

This data reveals that the epimeric forms (iLCA and iaLCA) exhibit substantially higher antimicrobial potency than both lithocholic acid and dehydrolithocholic acid.

Immune Modulation

Dehydrolithocholic acid plays a significant role in modulating immune responses, particularly through its interaction with nuclear receptors such as the pregnane X receptor (PXR) and the vitamin D receptor (VDR). Activation of PXR by dehydrolithocholic acid has been shown to suppress pro-inflammatory cytokine production, including tumor necrosis factor-alpha (TNF-α), in immune cells such as CD4+ T cells [1] [4]. This suppression is mediated through the inhibition of nuclear factor-kappa B (NF-κB) signaling, a central pathway in inflammatory responses.

In experimental models of colitis, dehydrolithocholic acid analogs like ursodeoxycholic acid (UDCA) and lithocholic acid (LCA) reduce disease severity by attenuating mucosal inflammation. These effects are linked to the inhibition of caspase-3 cleavage in colonic epithelial cells, which prevents apoptosis and maintains immune homeostasis [3]. Furthermore, dehydrolithocholic acid enhances the activity of regulatory T cells (Tregs), promoting tolerance and reducing aberrant immune activation in the gut [4].

Antimicrobial Activity

While direct evidence for dehydrolithocholic acid’s antimicrobial properties remains limited, structural analogs such as lithocholic acid and its epimers demonstrate potent activity against pathogens like Clostridioides difficile. These compounds disrupt bacterial membrane integrity, leading to bactericidal effects at micromolar concentrations [5]. Dehydrolithocholic acid’s precursor, lithocholic acid, is metabolized by CYP3A4 into dehydrolithocholic acid, which may indirectly influence microbial communities by modulating host antimicrobial peptide production [4].

Notably, dehydrolithocholic acid’s activation of PXR upregulates detoxification enzymes like CYP3A4, which are involved in bile acid metabolism. This regulatory loop may reduce the availability of toxic bile acids that promote pathogenic bacterial growth, thereby creating a less favorable environment for opportunistic pathogens [4] [5]. However, further studies are required to elucidate dehydrolithocholic acid’s direct antimicrobial mechanisms.

Epithelial Barrier Protection

Dehydrolithocholic acid strengthens the intestinal epithelial barrier by inhibiting apoptosis and enhancing tight junction integrity. In dextran sulfate sodium (DSS)-induced colitis models, lithocholic acid and its derivatives reduce epithelial permeability by suppressing caspase-3-mediated apoptosis [3]. This anti-apoptotic effect is linked to the activation of survival pathways such as PI3K/Akt, which stabilize epithelial cells during inflammatory stress.

Additionally, dehydrolithocholic acid’s interaction with VDR promotes the expression of junctional proteins like occludin and zonula occludens-1 (ZO-1), critical for maintaining barrier function [4]. These mechanisms collectively mitigate the translocation of luminal antigens and pathogens, thereby preventing systemic inflammation.

Metabolic Regulation

As a ligand for PXR, dehydrolithocholic acid plays a pivotal role in bile acid homeostasis and xenobiotic detoxification. PXR activation induces the expression of CYP3A4, which catalyzes the hydroxylation of toxic bile acids, including lithocholic acid, into less harmful metabolites like dehydrolithocholic acid [4]. This detoxification pathway is essential for preventing bile acid-induced hepatotoxicity and cholestasis.

Moreover, dehydrolithocholic acid regulates glucose and lipid metabolism through PXR-dependent modulation of gluconeogenic and lipogenic genes. In murine models, PXR activation suppresses hepatic gluconeogenesis by inhibiting phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), thereby improving insulin sensitivity [4]. These metabolic effects highlight dehydrolithocholic acid’s potential as a therapeutic target for metabolic disorders.

Dehydrolithocholic acid exhibits potent binding affinity to TGR5 with an EC₅₀ value of 0.27 μM, making it one of the most effective TGR5 agonists among bile acid metabolites [4]. The TGR5 receptor couples predominantly to Gα_s proteins in cholangiocytes and various other cell types, initiating a classical cyclic adenosine monophosphate-protein kinase A signaling cascade [5] [6].

The molecular mechanism involves TGR5 activation leading to adenylyl cyclase stimulation and subsequent cyclic adenosine monophosphate elevation. This increase in intracellular cyclic adenosine monophosphate levels activates protein kinase A, which then phosphorylates multiple downstream targets including extracellular signal-regulated kinase 1/2 [5] [7]. In cholangiocytes, this pathway demonstrates cell-type-specific variations, where TGR5 activation in non-ciliated cholangiocytes inhibits extracellular signal-regulated kinase 1/2 signaling and promotes proliferation, while in ciliated cholangiocytes, the receptor couples to Gα_i proteins, leading to extracellular signal-regulated kinase 1/2 activation and proliferation inhibition [5].

Research demonstrates that TGR5-mediated extracellular signal-regulated kinase 1/2 signaling involves both protein kinase A-dependent and protein kinase A-independent pathways. The protein kinase A-dependent mechanism includes phosphorylation of Raf-1, leading to sequential activation of mitogen-activated protein kinase kinase 1/2 and subsequently extracellular signal-regulated kinase 1/2 [8] [6]. Additionally, TGR5 activation promotes c-Src-mediated epidermal growth factor receptor transactivation, contributing to extracellular signal-regulated kinase 1/2 phosphorylation through alternative signaling routes [5].

In gastric smooth muscle cells, dehydrolithocholic acid-induced TGR5 activation results in RhoA phosphorylation at serine 188 through protein kinase A activity, while simultaneously activating exchange protein activated by cyclic adenosine monophosphate-dependent Rap1 signaling, both contributing to Rho kinase inhibition and muscle relaxation [6]. This dual mechanism demonstrates the complex signaling network initiated by TGR5 activation.

Vitamin D Receptor Binding and Cytochrome P450 3A Induction

Dehydrolithocholic acid functions as an endogenous ligand for the vitamin D receptor with an EC₅₀ value of 3 μM, demonstrating significant physiological relevance given that this concentration falls within the range of circulating bile acid levels [4] [9]. The vitamin D receptor activation mechanism involves ligand-induced conformational changes that promote nuclear translocation and heterodimerization with retinoid X receptor α [10] [11].

The vitamin D receptor-retinoid X receptor α heterodimer recognizes specific vitamin D responsive elements in target gene promoters, particularly those controlling cytochrome P450 3A enzyme expression. In human intestinal cells, dehydrolithocholic acid effectively induces CYP3A4 gene transcription through binding to direct repeat 3 and everted repeat 6 elements located in the CYP3A4 promoter region [10] [12] [11]. This induction serves as a protective mechanism against bile acid toxicity by enhancing metabolic clearance pathways.

The vitamin D receptor-mediated CYP3A4 induction demonstrates tissue-specific patterns, with particularly robust responses observed in intestinal epithelial cells compared to hepatocytes [11] [9]. Studies using LS180 intestinal cells show that dehydrolithocholic acid treatment results in rapid and dramatic CYP3A4 mRNA increases, with approximately 80-fold elevation at 6 hours and 500-fold at 24 hours [12]. This induction involves protein kinase and c-jun N-terminal kinase pathway activation, suggesting additional signaling mechanisms beyond classical nuclear receptor transcriptional regulation [12].

The physiological significance of vitamin D receptor-mediated CYP3A induction extends beyond bile acid metabolism to encompass drug metabolism and vitamin D homeostasis. CYP3A4 not only metabolizes dehydrolithocholic acid but also catalyzes 24-hydroxylation of 1,25-dihydroxyvitamin D₃, potentially creating a negative feedback loop that influences vitamin D signaling [11] [13]. This bidirectional relationship between bile acids and vitamin D metabolism represents a sophisticated regulatory mechanism controlling both xenobiotic detoxification and calcium homeostasis.

Farnesoid X Receptor Regulation and Carcinogenesis

Dehydrolithocholic acid demonstrates significant activity as a farnesoid X receptor ligand, although specific binding affinity data remains less well-characterized compared to primary bile acids [4]. The farnesoid X receptor functions as a critical bile acid sensor that regulates hepatic and intestinal gene expression programs involved in bile acid homeostasis, lipid metabolism, and cellular protection mechanisms [14] [15].

Upon dehydrolithocholic acid binding, farnesoid X receptor undergoes conformational changes that facilitate heterodimerization with retinoid X receptor α and subsequent binding to farnesoid X receptor response elements in target gene promoters [14]. Key target genes include those encoding bile acid transporters, metabolic enzymes, and regulatory proteins that maintain bile acid homeostasis and prevent cholestatic injury [16].

Research indicates that farnesoid X receptor activation by bile acids, including dehydrolithocholic acid, induces expression of aldo-keto reductase 1B7 in murine tissues [16]. This enzyme catalyzes conversion of 3-keto bile acids to less toxic 3β-hydroxy bile acids, representing a feed-forward protective mechanism. The farnesoid X receptor directly binds to an inverted repeat response element in the AKR1B7 promoter, demonstrating transcriptional regulation of detoxification pathways [16].

In the context of carcinogenesis, farnesoid X receptor activation exhibits tumor suppressive properties, particularly in colorectal and pancreatic cancers [15] [17]. Studies demonstrate that farnesoid X receptor attenuates pancreatic carcinogenesis by reducing autophagy and inflammation while promoting anti-inflammatory responses [15]. The receptor's role in cancer prevention involves regulation of cell proliferation, differentiation, and apoptosis pathways, with farnesoid X receptor-deficient mice showing increased susceptibility to liver and colorectal tumor formation [16].

The relationship between dehydrolithocholic acid, farnesoid X receptor activation, and carcinogenesis involves complex interactions with cellular signaling networks. Farnesoid X receptor activation influences c-jun N-terminal kinase signaling pathways that regulate bile acid synthesis and cellular stress responses [14]. Additionally, the receptor modulates expression of inflammatory mediators and growth factors that contribute to tumor development and progression.

Pregnane X Receptor Modulation and Detoxification

Dehydrolithocholic acid interacts with pregnane X receptor with an IC₅₀ value of 15 μM, positioning it as a moderate activator of this critical xenobiotic-sensing nuclear receptor [4]. Pregnane X receptor serves as a master regulator of phase I, II, and III detoxification systems, coordinately inducing enzyme and transporter expression to facilitate xenobiotic clearance [18] [19].

The pregnane X receptor activation mechanism involves ligand binding to the receptor's ligand-binding domain, followed by heterodimerization with retinoid X receptor α and binding to pregnane X receptor response elements in target gene promoters [20]. Primary target genes include those encoding cytochrome P450 3A enzymes, sulfotransferases, UDP-glucuronosyltransferases, and efflux transporters such as P-glycoprotein and multidrug resistance-associated protein 2 [19] [21].

Specific studies demonstrate that pregnane X receptor activation by bile acids, including dehydrolithocholic acid, induces expression of dehydroepiandrosterone sulfotransferase and 3'-phosphoadenosine 5'-phosphosulfate synthetase 2 [19]. This coordinated induction of both sulfation enzyme and cofactor synthesis represents an efficient mechanism for enhancing bile acid detoxification capacity. Pregnane X receptor also regulates expression of cytochrome P450 3A enzymes that hydroxylate lithocholic acid and its derivatives, converting them to less toxic metabolites [18] [21].

The protective role of pregnane X receptor in bile acid toxicity has been conclusively demonstrated using knockout mouse models. Pregnane X receptor-deficient mice show dramatically increased susceptibility to lithocholic acid-induced liver injury, with 100% mortality compared to 50% in wild-type animals [18]. This protection involves pregnane X receptor-mediated induction of multiple detoxification pathways that collectively reduce bile acid accumulation and toxicity [22] [21].

Pregnane X receptor activation also influences bile acid homeostasis through regulation of bile acid binding proteins and transporters. The receptor induces expression of organic anion transporting peptide 2, which facilitates hepatic bile acid uptake for subsequent metabolism [21]. Additionally, pregnane X receptor regulates expression of multidrug resistance-associated proteins that efflux bile acid conjugates, promoting their elimination from hepatocytes [19].

Retinoic Acid Receptor-Related Orphan Receptor γt Inhibition and T Helper 17 Cell Suppression

Dehydrolithocholic acid demonstrates potent binding to retinoic acid receptor-related orphan receptor γt with a dissociation constant of 1.13 μM, functioning as a direct transcriptional inhibitor of this critical immune regulator [23] [24] [4]. This interaction represents a novel mechanism through which bile acid metabolites influence adaptive immune responses and inflammatory processes.

The molecular mechanism involves direct physical interaction between dehydrolithocholic acid and the ligand-binding domain of retinoic acid receptor-related orphan receptor γt, resulting in conformational changes that disable transcriptional activity [23]. Binding studies demonstrate that dehydrolithocholic acid exhibits approximately 20-fold higher affinity for retinoic acid receptor-related orphan receptor γt compared to other bile acid metabolites, indicating specificity for this nuclear receptor [23].

Functional consequences of retinoic acid receptor-related orphan receptor γt inhibition include suppression of T helper 17 cell differentiation and reduced interleukin 17A production [23] [24]. Studies in mouse models show that dehydrolithocholic acid treatment significantly reduces T helper 17 cell percentages in intestinal tissues without affecting regulatory T cell populations [23]. This selective inhibition of pro-inflammatory T helper 17 responses while preserving anti-inflammatory regulatory T cell function suggests therapeutic potential for autoimmune and inflammatory diseases.

The physiological significance of dehydrolithocholic acid-mediated retinoic acid receptor-related orphan receptor γt inhibition extends beyond immune regulation to encompass metabolic and barrier function modulation. T helper 17 cells play crucial roles in maintaining intestinal barrier integrity and defending against pathogenic microorganisms [25]. The ability of bile acid metabolites to fine-tune T helper 17 responses provides a mechanism for integrating metabolic status with immune function.

Research demonstrates that dehydrolithocholic acid effects on T helper 17 cell differentiation occur through multiple mechanisms beyond direct retinoic acid receptor-related orphan receptor γt binding [23]. The compound influences expression of transcription factors and cytokines that regulate T helper 17 cell development, including signal transducer and activator of transcription 3 and interleukin 6 signaling pathways. Additionally, dehydrolithocholic acid metabolites produced by gut microbiota contribute to immune homeostasis by modulating T helper 17 and regulatory T cell balance [26].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant